
Hexanoic acid, 3-amino-5-methyl-2-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 3-amino-5-methyl-2-oxo-, typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of hexanoic acid derivatives, which undergoes a series of reactions including amination and oxidation to introduce the amino and keto groups .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes that ensure high yield and purity. These methods often utilize advanced techniques like continuous flow reactors and optimized reaction conditions to achieve the desired product .
化学反应分析
Types of Reactions
Hexanoic acid, 3-amino-5-methyl-2-oxo-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of hexanoic acid, such as hydroxylated, halogenated, and alkylated compounds .
科学研究应用
Hexanoic acid, 3-amino-5-methyl-2-oxo-, has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of hexanoic acid, 3-amino-5-methyl-2-oxo-, involves its interaction with specific molecular targets and pathways. The amino and keto groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of metabolic pathways .
相似化合物的比较
Hexanoic acid, 3-amino-5-methyl-2-oxo-, can be compared with other similar compounds, such as:
Hexanoic acid, 5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]: This compound has a similar structure but with different substituents, leading to distinct chemical and biological properties.
3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid: Another similar compound with variations in the amino and keto groups, affecting its reactivity and applications.
The uniqueness of hexanoic acid, 3-amino-5-methyl-2-oxo-, lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
3-amino-5-methyl-2-oxohexanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-5H,3,8H2,1-2H3,(H,10,11) |
InChI 键 |
FGVXRLWHVWRKPQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


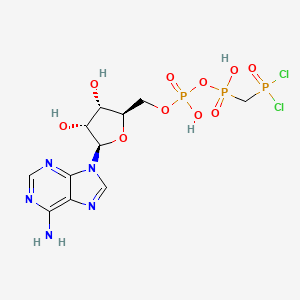
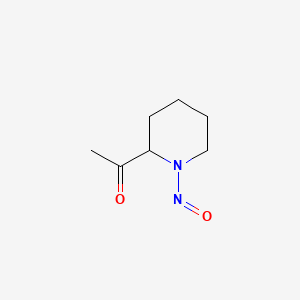
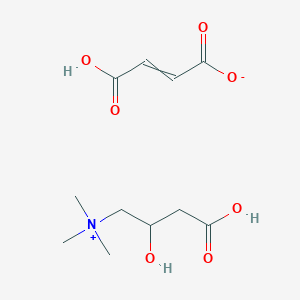

![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
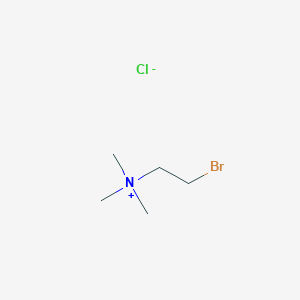
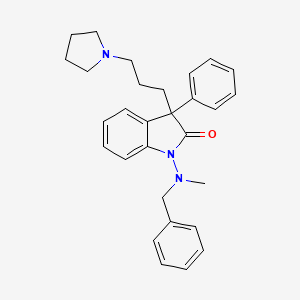
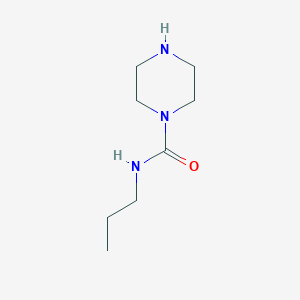
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
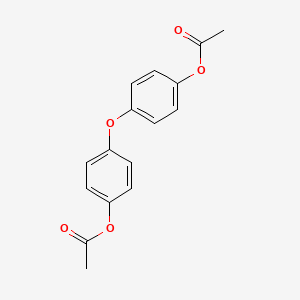
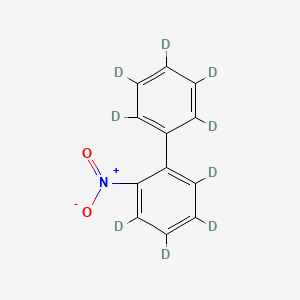
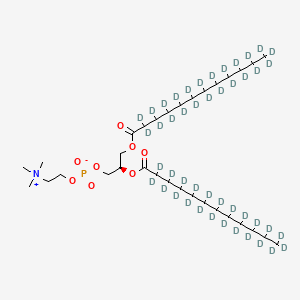
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)

